molecular formula C11H19NO3 B6604882 tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate CAS No. 2008246-99-7

tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate

Cat. No.: B6604882
CAS No.: 2008246-99-7
M. Wt: 213.27 g/mol
InChI Key: CJSSQQHQETZFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate: is an organic compound with the molecular formula C11H19NO3. It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl group, and an oxopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative. One common method includes the use of tert-butyl carbamate and 3-cyclopropyl-3-oxopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, ensures consistent product quality. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler analog without the cyclopropyl and oxopropyl groups.

    tert-butyl (3-oxocyclobutyl)carbamate: Contains a cyclobutyl group instead of a cyclopropyl group.

    tert-butyl (3-hydrazino-3-oxopropyl)carbamate: Features a hydrazino group instead of a cyclopropyl group.

Uniqueness

tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution in chemical reactions and biological interactions.

Properties

IUPAC Name

tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSSQQHQETZFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.